

In vivo Administration of MEDICA16: Application Notes and Protocols

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Compound of Interest

Compound Name: MEDICA16

Cat. No.: B1663736

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Introduction

MEDICA16 (β,β' -tetramethylhexadecanedioic acid) is a dicarboxylic acid analogue that has demonstrated significant potential in preclinical studies for the management of metabolic disorders. It functions as an inhibitor of ATP-citrate lyase (ACLY) and acetyl-CoA carboxylase (ACC), key enzymes in de novo lipogenesis. By targeting these enzymes, **MEDICA16** effectively reduces plasma triacylglycerol levels and has been shown to ameliorate insulin resistance, particularly in the context of hyperlipidemia and obesity. These application notes provide detailed protocols for the in vivo administration of **MEDICA16** in rodent models, summarize key quantitative outcomes, and illustrate the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of **MEDICA16** treatment in the JCR:LA-cp rat model of insulin resistance and dyslipidemia.

Table 1: Effect of **MEDICA16** on Plasma Triacylglycerol and Insulin Levels in JCR:LA-cp Rats

Treatment Group	Age at Treatment Initiation	Duration of Treatment	Plasma Triacylglycerol (mmol/L)	Plasma Insulin (pmol/L)
Untreated Lean	-	-	1.5 ± 0.2	150 ± 25
Untreated Obese	-	-	10.2 ± 1.5	1200 ± 150
MEDICA16 Treated Obese	3 weeks (weaning)	5 weeks	2.0 ± 0.3	350 ± 50
MEDICA16 Treated Obese	6 weeks	6 weeks	3.5 ± 0.5	800 ± 100

Data are presented as mean ± SEM.

Table 2: Effect of Early **MEDICA16** Treatment on Body Weight and Food Intake in JCR:LA-cp Rats

Treatment Group	Age at Treatment Initiation	Duration of Treatment	Body Weight (g) at 8 weeks	Food Intake (g/day)
Untreated Lean	-	-	250 ± 10	15 ± 1
Untreated Obese	-	-	450 ± 20	30 ± 2
MEDICA16 Treated Obese	3 weeks (weaning)	5 weeks	270 ± 15	16 ± 1.5

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Early Intervention with **MEDICA16** in JCR:LA-cp Rats

This protocol is designed to assess the preventative effects of **MEDICA16** on the development of insulin resistance and dyslipidemia.

1. Animal Model:

- Male JCR:LA-cp rats (obese phenotype) and their lean littermates.
- Animals are housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

2. Reagents and Materials:

- **MEDICA16** (β,β' -tetramethylhexadecanedioic acid)
- Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
- Oral gavage needles (18-20 gauge, 2-3 inches in length with a ball tip).
- Syringes (1 mL or 3 mL).
- Animal scale.

3. Dosing Solution Preparation:

- Prepare a suspension of **MEDICA16** in 0.5% CMC.
- The required concentration will depend on the dosing volume and the target dose. For a target dose of 100 mg/kg and a dosing volume of 5 mL/kg, the concentration of the suspension should be 20 mg/mL.
- Ensure the suspension is homogenous by vortexing or stirring before each administration.

4. Administration Procedure:

- Timing: Begin treatment at 3 weeks of age (weaning).
- Dosage: Administer **MEDICA16** at a dose of 100 mg/kg body weight, once daily.
- Route: Oral gavage.
- Procedure:

- Weigh each rat daily to determine the correct dosing volume.
- Gently restrain the rat.
- Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).
- Insert the gavage needle into the esophagus and gently advance it into the stomach.
- Administer the **MEDICA16** suspension slowly.
- Carefully remove the gavage needle.
- Monitor the animal for any signs of distress after administration.

5. Monitoring and Endpoints:

- Monitor body weight and food intake daily.
- Collect blood samples at baseline and at specified time points (e.g., weekly) for analysis of plasma triacylglycerols and insulin.
- At the end of the study (e.g., 8 weeks of age), euthanize the animals and collect tissues for further analysis (e.g., liver for lipid content).

Protocol 2: Therapeutic Intervention with **MEDICA16** in JCR:LA-cp Rats

This protocol is designed to assess the therapeutic effects of **MEDICA16** on established insulin resistance and dyslipidemia.

1. Animal Model and Reagents:

- As described in Protocol 1.

2. Administration Procedure:

- Timing: Begin treatment at 6 weeks of age, when metabolic abnormalities are already present.
- Dosage and Route: As described in Protocol 1.

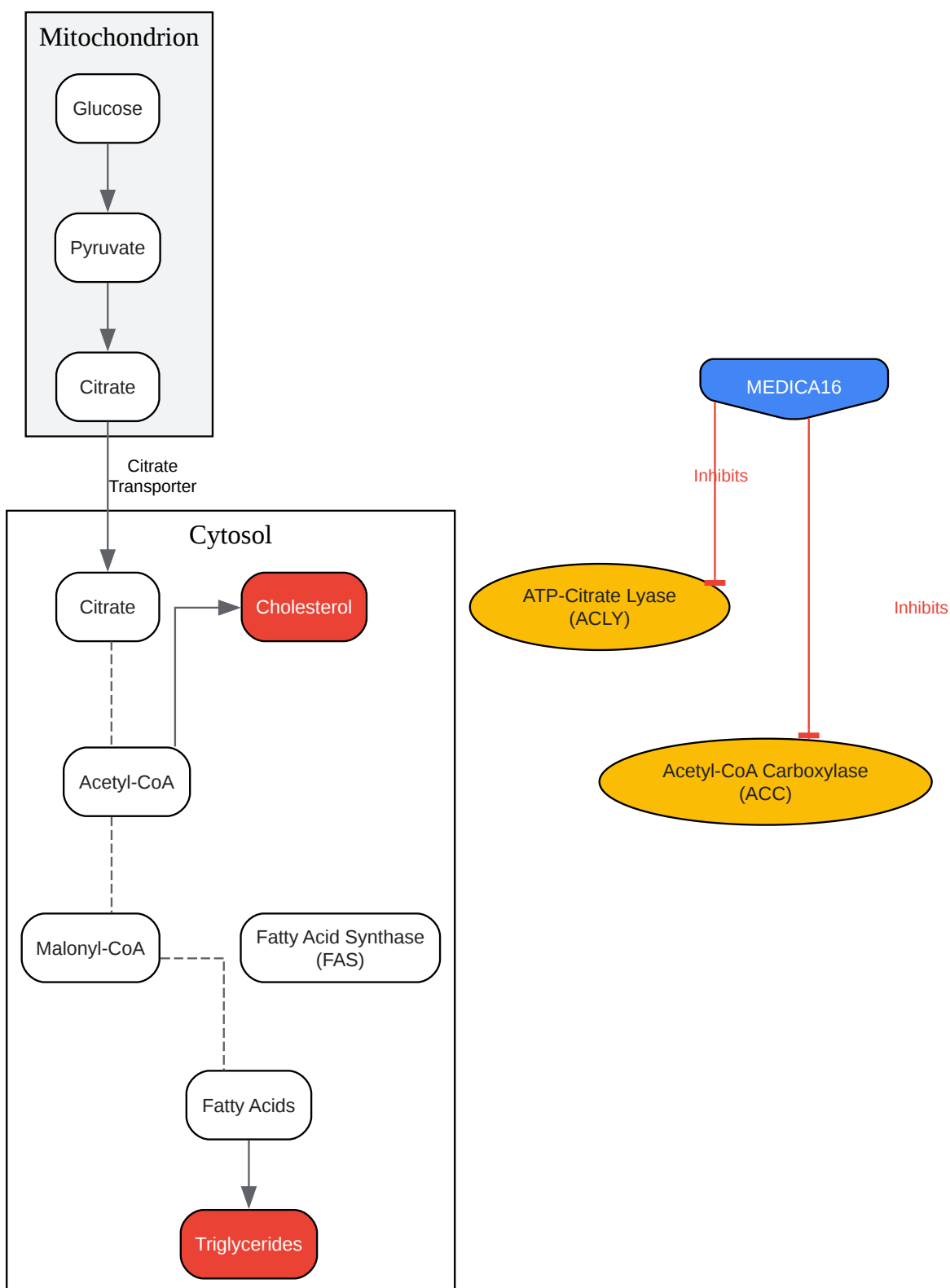
3. Monitoring and Endpoints:

- As described in Protocol 1, with the study endpoint typically at 12 weeks of age.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the mechanism of action of **MEDICA16** through the inhibition of ACLY and ACC.

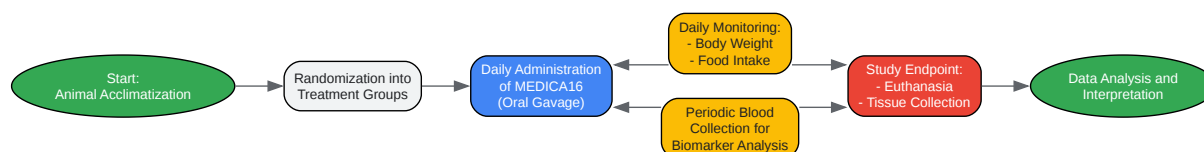


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Caption: **MEDICA16** inhibits ACLY and ACC, blocking lipogenesis.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study of **MEDICA16**.



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Caption: Workflow for in vivo **MEDICA16** administration study.

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